(S)-butoconazole, also known as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole, is an imidazole derivative primarily used as an antifungal agent. It exhibits potent fungicidal activity against various fungi, particularly Candida species. The compound is often utilized in the treatment of fungal infections due to its effectiveness and specific mechanism of action targeting fungal cell membranes.
(S)-butoconazole is classified under the imidazoles, a group of compounds known for their antifungal properties. It is synthesized through complex chemical processes, primarily involving multiple steps that include the formation of key intermediates and purification stages. The compound is available in pharmaceutical formulations, often in the form of its nitrate salt, butoconazole nitrate.
The synthesis of (S)-butoconazole involves several intricate steps:
The molecular formula for (S)-butoconazole is , with a molecular weight of approximately 411.776 g/mol. The structure features a substituted imidazole ring, which is essential for its biological activity.
(S)-butoconazole participates in various chemical reactions during its synthesis and degradation:
The antifungal activity of (S)-butoconazole primarily involves inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
(S)-butoconazole has significant applications in medical and pharmaceutical fields:
(S)-Butoconazole ((±)-1-[4-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]-1H-imidazole) is a chiral imidazole antifungal agent. Its molecular formula is C₁₉H₁₇Cl₃N₂S (molecular weight: 411.78 g/mol), featuring a stereogenic center at the carbon adjacent to the imidazole ring. The (S)-enantiomer exhibits distinct three-dimensional topography due to its tetrahedral geometry, enabling selective interactions with biological targets like fungal lanosterol 14α-demethylase (CYP51). This enzyme’s hydrophobic binding pocket preferentially accommodates the (S)-configuration, optimizing azole nitrogen coordination to the heme iron [1] [6].
Table 1: Key Physicochemical Properties of (S)-Butoconazole
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₇Cl₃N₂S |
Molecular Weight | 411.78 g/mol |
Melting Point | 68–70.5°C |
LogP (Partition Coefficient) | 6.88 (high lipophilicity) |
Stereogenic Center | C-1 position of the butyl chain |
The spatial arrangement of (S)-butoconazole was confirmed via single-crystal X-ray diffraction (SCXRD), revealing torsion angles of C8-C7-C6-N3 (143.5°) and O1-C4-C3-C2 (174.4°). These angles facilitate optimal alignment for target binding [7].
Synthesis of enantiopure (S)-butoconazole requires chiral resolution or asymmetric methodologies:
Table 2: Comparison of Stereoselective Synthesis Methods
Method | Key Reagent/Catalyst | Enantiomeric Excess (%) | Yield (%) |
---|---|---|---|
Chiral Pool Synthesis | L-valine derivative | >90 | 70–75 |
Asymmetric Catalysis | Pd-BINAP complex | 85–92 | 80–85 |
Enzymatic Resolution | C. antarctica lipase | ≥95 | 45–50 |
Enantioselectivity significantly impacts antifungal efficacy:
(S)-Butoconazole’s solid-state behavior was elucidated through:
Table 3: Crystallographic Data for (S)-Butoconazole Polymorphs
Parameter | Form I | Form II |
---|---|---|
Crystal System | Orthorhombic | Monoclinic |
Space Group | P2₁2₁2₁ | P2₁/c |
Unit Cell Volume | 1,978 ų | 1,892 ų |
Density | 1.38 g/cm³ | 1.42 g/cm³ |
Dominant Interactions | C-H···O, π-π stacking | C-H···Cl, van der Waals |
The conformational rigidity of Form I enhances bioavailability by maintaining optimal geometry for membrane penetration [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7